1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide is a chemical compound with the molecular formula C17H16Cl2N2O2 and a molecular weight of 351.22714 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is utilized in the production of other chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide can be compared with other similar compounds, such as:
1-Benzoyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with a nitro group instead of dichloro groups.
1-Benzoyl-4-(3,4-dichlorophenyl)piperazine: This is a positional isomer with the dichloro groups at different positions on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16Cl2N2O2 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(16(14)19)21(23)11-9-20(10-12-21)17(22)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI Key |
SSYBKQMHVNGVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C(=O)C2=CC=CC=C2)(C3=C(C(=CC=C3)Cl)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.